molecular formula C12H12FN3 B11789624 2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No.: B11789624
M. Wt: 217.24 g/mol
InChI Key: KJVNVDQSUALGBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the intramolecular azide-alkyne cycloaddition, which is a general approach for the formation of triazolo-pyrazine systems .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with proteins involved in cellular processes . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

2-(3-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H12FN3/c13-10-3-1-2-9(6-10)12-7-11-8-14-4-5-16(11)15-12/h1-3,6-7,14H,4-5,8H2

InChI Key

KJVNVDQSUALGBL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC(=CC=C3)F)CN1

Origin of Product

United States

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